2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride
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Overview
Description
2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an azetidine ring, a thiazole ring, and a carboxylic acid group, making it a versatile building block in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride typically involves the formation of the azetidine ring through the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a simple and efficient route for preparing heterocyclic amino acid derivatives containing azetidine rings.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of scaling up organic synthesis reactions, such as optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The azetidine and thiazole rings can undergo substitution reactions with various reagents to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce alkyl or aryl groups into the azetidine or thiazole rings.
Scientific Research Applications
2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride involves its interaction with molecular targets and pathways in biological systems. The azetidine and thiazole rings can interact with enzymes, receptors, or other proteins, potentially modulating their activity. The carboxylic acid group may also play a role in binding to specific sites on target molecules, influencing the compound’s overall biological effect .
Comparison with Similar Compounds
Similar Compounds
- 2-(Azetidin-3-yl)-1,3-benzothiazole dihydrochloride
- 2-(Azetidin-3-yl)pyrimidine dihydrochloride
- 5-(Azetidin-3-yl)-1-methyl-1H-pyrazole-4-carboxylic acid dihydrochloride
Uniqueness
2-(Azetidin-3-yl)-1,3-thiazole-5-carboxylic acid dihydrochloride is unique due to the presence of both azetidine and thiazole rings, which confer distinct chemical and biological properties. This combination of rings is less common compared to other similar compounds, making it a valuable target for research and development.
Properties
Molecular Formula |
C7H10Cl2N2O2S |
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Molecular Weight |
257.14 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-1,3-thiazole-5-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C7H8N2O2S.2ClH/c10-7(11)5-3-9-6(12-5)4-1-8-2-4;;/h3-4,8H,1-2H2,(H,10,11);2*1H |
InChI Key |
NKUJGWIUAXXBRL-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(S2)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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